2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid; 96%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

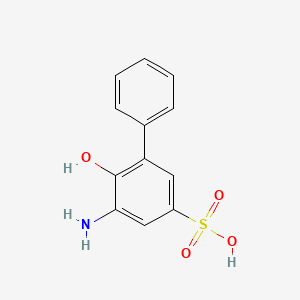

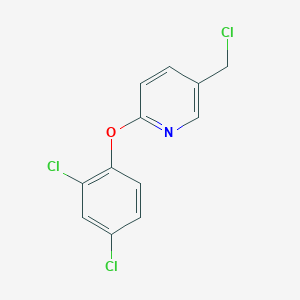

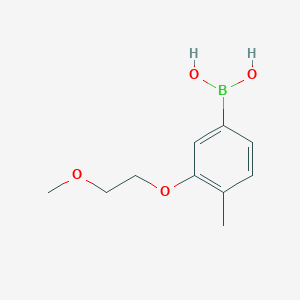

2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid, commonly known as DCPB, is a boronic acid derivative. It has the molecular formula C12H10BCl2NO3 and a molecular weight of 297.9 g/mol . This compound has gained significant attention in scientific research and industry due to its potential applications in various fields.

Synthesis Analysis

The synthesis of boronic acid derivatives like DCPB often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

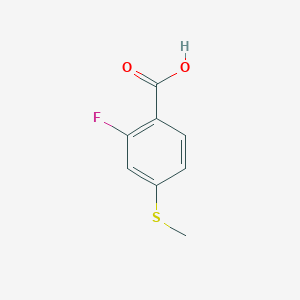

The molecular structure of DCPB consists of a phenylboronic acid core with two chlorine atoms at the 2nd and 4th positions and a pyridin-3-ylmethoxy group at the 5th position .Physical And Chemical Properties Analysis

DCPB is a boronic acid derivative with the molecular formula C12H10BCl2NO3 and a molecular weight of 297.9 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

Synthetic Building Block

This compound is utilized in the synthesis of complex molecules and materials. For example, it has been employed in the synthesis of phosphorescent ligands via Suzuki coupling reactions, showcasing its role in creating materials with specific optical properties (Gao Xi-cun, 2010). Additionally, its derivatives have shown potential in the development of new materials with antiosteoclast activity, indicating its importance in materials aimed at biological applications (G. S. Reddy et al., 2012).

Catalysis

The ortho-substituent on phenylboronic acids, similar to the subject compound, has been found to catalyze dehydrative condensation between carboxylic acids and amines. This highlights its potential as a catalyst in organic synthesis, facilitating the formation of amide bonds, a key reaction in the synthesis of peptides and many other organic compounds (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Environmental and Agricultural Research

Controlled-Release Herbicides

Phenylboronic acid derivatives have been researched for their potential in creating controlled-release herbicides. This application takes advantage of the slow hydrolysis of the boronic ester bonds under environmental conditions, offering a way to reduce the frequency of herbicide application and minimize environmental impact (C. Mehltretter et al., 1974).

Polymer Science

Polymer Modification and Sensing Applications

The compound's boronic acid group interacts with diols and other functional groups, enabling the design of functional polymers. For instance, it can be used to graft polymer chains onto surfaces or to create polymers that can respond to the presence of specific substances, such as sugars, through boronic ester formation. This has implications for the development of smart materials and sensors (A. Monkman et al., 2002).

Nanotechnology

Carbon Nanotube Functionalization

Phenylboronic acid derivatives, including 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid, can be used to modify the surface of carbon nanotubes. This modification allows for the dispersion of nanotubes in aqueous solutions and can impart specific recognition capabilities, such as the detection of saccharides, to the nanotubes. The functionalization with boronic acids is critical for applications in biosensing and materials science (B. Mu et al., 2012).

Safety and Hazards

While specific safety data for DCPB was not found, general safety data for phenylboronic acid indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention .

Eigenschaften

IUPAC Name |

[2,4-dichloro-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BCl2NO3/c14-10-5-11(15)12(4-9(10)13(17)18)19-7-8-2-1-3-16-6-8/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXWJXKJHPZREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC2=CN=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BCl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.